

An In-depth Technical Guide to m-PEG2-phosphonic acid

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Compound of Interest

Compound Name: *m*-PEG2-phosphonic acid

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Abstract

m-PEG2-phosphonic acid, a bifunctional molecule incorporating a short polyethylene glycol (PEG) chain and a phosphonic acid moiety, is a versatile building block in modern chemical and biomedical research. Its hydrophilic PEG component enhances aqueous solubility, while the phosphonic acid group provides a strong anchor to metal oxide surfaces and calcium ions. This unique combination of properties makes it a valuable tool in drug delivery, surface modification of materials, and the development of advanced biomaterials. This technical guide provides a comprehensive overview of **m-PEG2-phosphonic acid**, including its chemical properties, detailed synthesis and characterization protocols, and key applications with a focus on experimental methodologies.

Core Properties of m-PEG2-phosphonic acid

m-PEG2-phosphonic acid, systematically named (2-(2-methoxyethoxy)ethyl)phosphonic acid, possesses a distinct set of physicochemical properties that underpin its utility in various scientific domains.

Property	Value	Source
Chemical Formula	C ₅ H ₁₃ O ₅ P	BroadPharm
Molecular Weight	184.13 g/mol	AxisPharm[1]
CAS Number	96962-41-3	BroadPharm
Appearance	Colorless to light yellow oil	-
Purity	≥95% - 98%	AxisPharm, BroadPharm[1]
Storage Temperature	-20°C	BroadPharm

Synthesis of m-PEG2-phosphonic acid

The synthesis of **m-PEG2-phosphonic acid** is typically achieved through a two-step process: a Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.

Experimental Protocol: Synthesis

Step 1: Michaelis-Arbuzov Reaction to Synthesize Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate

This reaction forms the carbon-phosphorus bond, a key step in the synthesis of phosphonates.

- Materials:
 - 1-bromo-2-(2-methoxyethoxy)ethane
 - Triethyl phosphite
 - Anhydrous Toluene (optional, for solvent-based reaction)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromo-2-(2-methoxyethoxy)ethane (1 equivalent) and triethyl phosphite (1.2 equivalents).

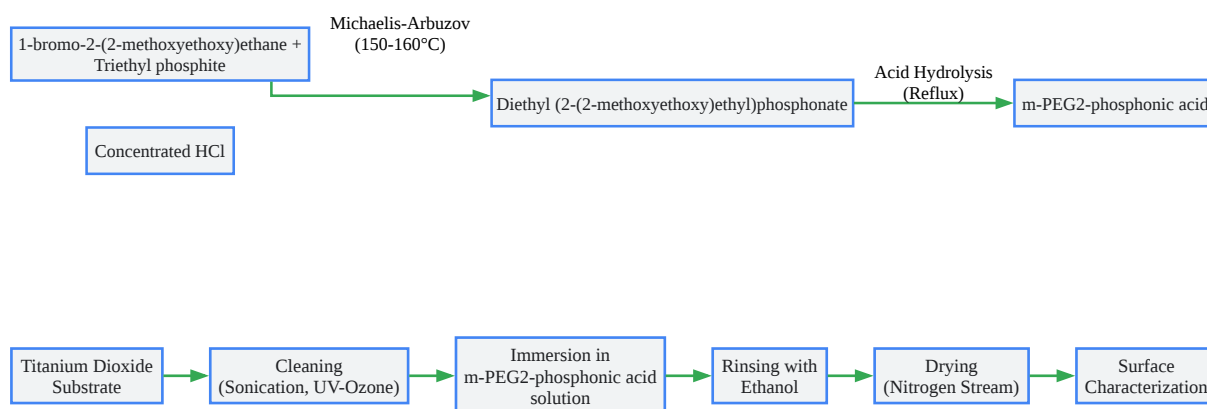
- The reaction can be carried out neat or in a high-boiling inert solvent like toluene.
- Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or ^{31}P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl (2-(2-methoxyethoxy)ethyl)phosphonate is a colorless oil.

Step 2: Acid Hydrolysis to **m-PEG2-phosphonic acid**

This step deprotects the phosphonate ester to yield the final phosphonic acid.

- Materials:
 - Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate
 - Concentrated Hydrochloric Acid (37%)
- Procedure:
 - To the diethyl (2-(2-methoxyethoxy)ethyl)phosphonate (1 equivalent), add an excess of concentrated hydrochloric acid (e.g., 10-20 equivalents).
 - Heat the mixture to reflux (approximately 110°C) for 4-6 hours.
 - Monitor the reaction by ^{31}P NMR to confirm the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.
 - After completion, cool the reaction mixture to room temperature.
 - Remove the excess hydrochloric acid and water under reduced pressure (rotary evaporation).

- The resulting crude **m-PEG2-phosphonic acid** can be further purified by washing with a non-polar solvent like diethyl ether to remove any organic impurities, followed by drying under high vacuum.



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References

- 1. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO₂ Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
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